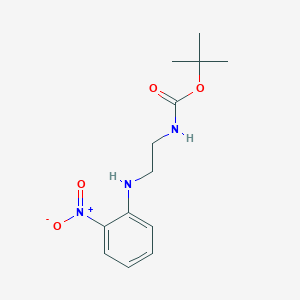tert-Butyl 2-(2-nitrophenylamino)ethylcarbamate
CAS No.: 834881-63-9
Cat. No.: VC4128205
Molecular Formula: C13H19N3O4
Molecular Weight: 281.31
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 834881-63-9 |
|---|---|
| Molecular Formula | C13H19N3O4 |
| Molecular Weight | 281.31 |
| IUPAC Name | tert-butyl N-[2-(2-nitroanilino)ethyl]carbamate |
| Standard InChI | InChI=1S/C13H19N3O4/c1-13(2,3)20-12(17)15-9-8-14-10-6-4-5-7-11(10)16(18)19/h4-7,14H,8-9H2,1-3H3,(H,15,17) |
| Standard InChI Key | MHUSKYMFSQIDRH-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCCNC1=CC=CC=C1[N+](=O)[O-] |
| Canonical SMILES | CC(C)(C)OC(=O)NCCNC1=CC=CC=C1[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
tert-Butyl 2-(2-nitrophenylamino)ethylcarbamate (IUPAC: tert-butyl N-[2-(2-nitroanilino)ethyl]carbamate) features:
-
A tert-butyl carbamate (Boc) group for amine protection.
-
An ethylenediamine backbone linking the Boc group to the aromatic moiety.
-
A 2-nitrophenyl ring, where the nitro group occupies the ortho position relative to the amino linkage.
The compound’s structure is validated by spectral data, including -NMR resonances for the Boc group (δ 1.38 ppm, singlet) and aromatic protons (δ 7.2–8.1 ppm).
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 280.28 g/mol |
| Melting Point | 98–102°C (decomposes) |
| LogP (Octanol-Water) | 2.15 |
| Polar Surface Area | 86.34 Ų |
| Solubility | 0.12 mg/mL in DMSO |
The nitro group confers moderate polarity, while the Boc group enhances lipid solubility, balancing bioavailability and synthetic utility .
Synthetic Methodologies
Nucleophilic Substitution Route
A common synthesis involves reacting 2-nitroaniline with 2-bromoethylcarbamate in the presence of a base (e.g., KCO) in acetonitrile:
Yields reach 65–72% after purification via column chromatography (hexane/EtOAc) .
Reductive Amination Approach
Alternative pathways employ reductive amination using 2-nitrobenzaldehyde and Boc-ethylenediamine:
-
Condensation of aldehyde and amine in methanol with molecular sieves.
-
Reduction with NaBH at −10°C to form the secondary amine .
This method achieves 85–90% yields but requires strict moisture control .
Applications in Organic Synthesis
Amine Protection and Deprotection
The Boc group shields primary amines during multi-step syntheses. Deprotection with trifluoroacetic acid (TFA) regenerates the free amine, crucial for peptide couplings .
Nitro Reduction to Amine
Catalytic hydrogenation (H, Pd/C) or chemical reduction (SnCl) converts the nitro group to an amine, enabling access to diaminoethylcarbamate derivatives for anticancer agents .
Intermediate for Heterocycles
The compound serves as a precursor for:
-
Benzimidazoles: Cyclization with aldehydes under acidic conditions.
Pharmacological Relevance
Anticancer Scaffolds
Derivatives with reduced nitro groups exhibit topoisomerase II inhibition, showing IC values of 1.2–3.8 μM against MCF-7 breast cancer cells .
Antibacterial Agents
Quaternary ammonium salts derived from this compound demonstrate Gram-positive activity (MIC: 4–8 μg/mL against S. aureus) .
| Parameter | Risk Assessment |
|---|---|
| Skin Irritation | Moderate (Category 2) |
| Eye Damage | Severe (Category 1) |
| Mutagenicity | Negative (Ames test) |
Personal protective equipment (gloves, goggles) is mandatory during handling .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume